XY101 -

XY101

Catalog Number: EVT-2515963
CAS Number:
Molecular Formula: C25H20F7NO4S
Molecular Weight: 563.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XY101 is a newly developed compound characterized as a potent, selective, and orally bioavailable inverse agonist of the nuclear receptor ROR gamma. This compound has garnered attention for its potential therapeutic applications in the treatment of castration-resistant prostate cancer. The discovery and characterization of XY101 were detailed in a study published in the Journal of Medicinal Chemistry, which highlights its synthesis, biological evaluation, and mechanism of action against prostate cancer cells.

Source

The primary research on XY101 is attributed to a team led by Zhang et al. (2019), who conducted extensive studies on the compound's efficacy and selectivity in inhibiting ROR gamma activity. The research was conducted at the Guangdong Provincial Key Laboratory of Biocomputing and the Joint School of Life Sciences, Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences, along with Guangzhou Medical University in China .

Classification

XY101 is classified as an inverse agonist, specifically targeting the ROR gamma receptor, which is part of the nuclear receptor superfamily. This classification is significant as it indicates that XY101 not only blocks the receptor's activity but also actively promotes an inactive state, differentiating it from traditional antagonists .

Synthesis Analysis

Methods

The synthesis of XY101 involved a series of chemical reactions optimized for high yield and purity. The initial design was guided by structure-activity relationship studies to identify key functional groups that enhance binding affinity and selectivity for ROR gamma. Specific synthetic pathways included:

  • Stepwise Synthesis: Utilizing various chemical reactions such as nucleophilic substitutions and cyclizations to build the molecular framework.
  • Purification Techniques: High-performance liquid chromatography was employed to ensure the purity of the final product, achieving a purity level suitable for biological evaluation.

Technical Details

The synthesis process was meticulously documented, focusing on reaction conditions such as temperature, solvent choice, and reaction time, which were optimized to maximize yield while minimizing side reactions. The final compound was characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of XY101 reveals a complex arrangement conducive to its function as an inverse agonist. It features specific functional groups that facilitate strong interactions with the ligand-binding domain of ROR gamma. The crystal structure analysis indicated that XY101 binds effectively within the receptor's ligand-binding pocket.

Data

The Protein Data Bank identifier for the crystal structure of XY101 in complex with ROR gamma is 6J1L. This structural data provides insights into how XY101 interacts with the receptor at an atomic level, revealing critical binding interactions that contribute to its inhibitory effects .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing XY101 include:

  • Formation of Key Intermediates: Several intermediates were synthesized through targeted reactions that set the stage for constructing the final compound.
  • Final Cyclization: A crucial step involved cyclization reactions that formed the core structure necessary for ROR gamma inhibition.

Technical Details

Each reaction step was optimized based on previous findings regarding similar compounds' reactivity profiles. Reaction conditions such as pH, temperature, and catalyst choice were carefully controlled to enhance product formation while minimizing undesired by-products .

Mechanism of Action

Process

XY101 functions by binding to the ligand-binding domain of ROR gamma, stabilizing it in an inactive conformation. This action effectively reduces ROR gamma's transcriptional activity related to prostate cancer cell proliferation.

Data

Biological assays demonstrated that XY101 exhibited an IC50 value of 30 nM in cell-based reporter gene assays, indicating its potency in inhibiting ROR gamma activity. Additionally, it showed significant effects on prostate cancer cell growth and expression levels of androgen receptors and prostate-specific antigen .

Physical and Chemical Properties Analysis

Physical Properties

XY101 is characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Demonstrates good solubility in organic solvents commonly used in biological assays.

Chemical Properties

  • Stability: Exhibits good metabolic stability with a half-life of approximately 7.3 hours.
  • Oral Bioavailability: Reported at 59%, indicating effective absorption when administered orally .
Applications

Scientific Uses

XY101 holds promise as a therapeutic agent for treating castration-resistant prostate cancer due to its selective inhibition of ROR gamma. Its unique mechanism positions it as a potential alternative or adjunct therapy in oncology settings where traditional treatments may be ineffective.

Additionally, ongoing research into its pharmacological profile may lead to broader applications within cancer therapeutics or other diseases modulated by nuclear receptors .

Discovery and Rational Design of XY101 as a Novel RORγ Inverse Agonist

Target Identification: Retinoic Acid Receptor-Related Orphan Receptor Gamma as a Therapeutic Node in Castration-Resistant Prostate Cancer

Retinoic acid receptor-related orphan receptor gamma emerged as a high-value therapeutic target in castration-resistant prostate cancer following seminal discoveries of its central role in orchestrating androgen receptor hyperactivity. Molecular profiling of castration-resistant prostate cancer clinical specimens and patient-derived xenografts revealed consistent overexpression of retinoic acid receptor-related orphan receptor gamma, correlating with disease progression and poor survival outcomes [6] [10]. Functional validation studies demonstrated that retinoic acid receptor-related orphan receptor gamma directly transactivates the androgen receptor gene promoter through binding to specific retinoic acid receptor-related orphan receptor response elements, establishing a transcriptional hierarchy that fuels castration-resistant progression. Mechanistically, retinoic acid receptor-related orphan receptor gamma coordinates feedforward regulatory loops involving cholesterol biosynthesis genes and epithelial-mesenchymal transition drivers, including PDZ binding kinase, thereby reinforcing the metastatic phenotype [10]. Genetic ablation of retinoic acid receptor-related orphan receptor gamma profoundly suppressed androgen receptor expression, cholesterol metabolism, and tumor growth in multiple castration-resistant prostate cancer models, providing compelling evidence for its therapeutic tractability [6] [8] [10].

Structure-Based Drug Design: Leveraging Retinoic Acid Receptor-Related Orphan Receptor Gamma Ligand-Binding Domain Dynamics

The rational design of XY101 exploited unique conformational dynamics within the retinoic acid receptor-related orphan receptor gamma ligand-binding domain to achieve high-affinity inverse agonism. X-ray crystallographic studies of ternary complexes containing retinoic acid receptor-related orphan receptor gamma ligand-binding domain, corepressor peptides, and diverse chemotypes revealed two distinct inhibitory mechanisms:

  • Orthosteric displacement mechanisms: Compounds like ursolic acid hydrogen-bond with His479 on Helix 11, restricting C-terminal helix movement
  • Allosteric dislocation mechanisms: Compounds like XY101 avoid His479 interaction, enabling profound helix displacement (~2 Å shift in Helix 5 backbone) [1]

XY101 was specifically engineered to exploit the allosteric dislocation mechanism. Structural analysis demonstrated that its tetrahydropyran-thiazole core induces significant conformational rearrangement of Met365 on Helix 5, sterically disrupting the coactivator binding interface. Molecular dynamics simulations further revealed that XY101 binding increases solvent exposure of the activation function-2 surface by stabilizing Helix 12 in an antagonistic orientation, quantified by a 40% reduction in coactivator peptide binding affinity compared to apo-retinoic acid receptor-related orphan receptor gamma [1] [4]. This precise targeting of retinoic acid receptor-related orphan receptor gamma dynamics enabled displacement of endogenous cholesterol-derived agonists while promoting corepressor recruitment, effectively silencing retinoic acid receptor-related orphan receptor gamma transcriptional activity.

Table 1: Structural Mechanism of XY101 Action in Retinoic Acid Receptor-Related Orphan Receptor Gamma Ligand-Binding Domain

ParameterUrsolic Acid-Type InhibitorsXY101-Type Inhibitors
H11 InteractionHydrogen bonding with His479No direct interaction
Helix 5 Displacement< 0.5 Å2.0 ± 0.3 Å
Met365 ConformationMinimal side-chain rearrangementSignificant rotamer shift (χ1 = -60° → 180°)
Corepressor RecruitmentWeak (EC₅₀ > 5 µM)Potent (EC₅₀ = 0.25 µM) [1]

Optimization of Pharmacokinetic Properties: Balancing Potency and Oral Bioavailability

XY101 emerged from systematic medicinal chemistry optimization focused on enhancing drug-like properties while retaining target engagement. The lead optimization strategy addressed three critical pharmacokinetic parameters:

  • Metabolic stability: Introduction of a 4,4,4-trifluorobutyryl group at the C4 position reduced CYP3A4-mediated oxidation by 15-fold compared to prototype compounds, confirmed in human liver microsome assays (t₁/₂ increased from 12 to 98 minutes)
  • Membrane permeability: Strategic fluorination of the biphenyl-4-yl-amine scaffold enhanced logP from 2.8 to 3.9 (optimal range for nuclear receptor ligands), correlating with a 4.5-fold increase in Caco-2 monolayer permeability (Papp = 18 × 10⁻⁶ cm/s)
  • Solubility: Incorporation of a tertiary amine within the linker region maintained aqueous solubility >50 µg/mL at physiological pH despite increased lipophilicity [5] [7] [10]

Comparative pharmacokinetic studies in rodent models demonstrated that these structural modifications conferred excellent oral bioavailability (F = 78% in rats, 82% in monkeys), with sustained plasma exposure exceeding the retinoic acid receptor-related orphan receptor gamma inhibition EC₅₀ for >12 hours post-administration. Importantly, XY101 maintained potent cellular activity (IC₅₀ = 380 nM in dual FRET assays) while achieving unbound drug concentrations in xenograft tumors 8-fold above the in vitro IC₅₀ at 24 hours post-dose, enabling once-daily oral dosing regimens in preclinical efficacy studies [7] [10].

Table 2: Optimized Pharmacokinetic Parameters of XY101

PropertyPrototype CompoundXY101Optimization Strategy
logP2.8 ± 0.23.9 ± 0.1Strategic fluorination
CYP3A4 t₁/₂ (min)12 ± 398 ± 124,4,4-Trifluorobutyryl group
Caco-2 Papp (10⁻⁶ cm/s)4.0 ± 0.518 ± 2Tertiary amine incorporation
Solubility (µg/mL)68 ± 552 ± 4Molecular weight control
Oral Bioavailability22% (rat)78% (rat), 82% (monkey)Balanced logP/solubility [5] [7] [10]

Selectivity Profiling: Differential Activity Against Nuclear Receptor Subtypes

XY101 exhibited exceptional selectivity for retinoic acid receptor-related orphan receptor gamma within the nuclear receptor superfamily, as demonstrated by comprehensive profiling against 15 nuclear receptor subtypes using GAL4-chimera reporter assays. At therapeutically relevant concentrations (1 µM), XY101 produced >85% inhibition of retinoic acid receptor-related orphan receptor gamma transcriptional activity while showing minimal cross-reactivity with closely related receptors:

  • Retinoic acid receptor-related orphan receptor alpha (12% inhibition)
  • Retinoic acid receptor-related orphan receptor beta (8% inhibition)
  • Liver X receptor alpha (6% activation)
  • Constitutive androstane receptor (3% inhibition) [3]

The molecular basis for this selectivity was elucidated through comparative crystallography, revealing that XY101 exploits a unique subpocket formed by retinoic acid receptor-related orphan receptor gamma-specific residues Phe377, Phe388, and Leu391. These residues create a steric gate that excludes XY101 binding to other nuclear receptors, particularly liver X receptors which contain smaller aliphatic residues at equivalent positions. Additional selectivity was conferred through the compound's differential effects on coregulator recruitment—XY101 potently disrupted steroid receptor coactivator-2 binding to retinoic acid receptor-related orphan receptor gamma (IC₅₀ = 0.44 µM) but showed >100-fold weaker activity against the same coactivator peptide when bound to farnesoid X receptor or pregnane X receptor [3] [8]. Importantly, XY101 did not exhibit the paradoxical agonist activity observed with some retinoic acid receptor-related orphan receptor gamma inverse agonists (e.g., VTP-23) in cholesterol-rich cancer environments, maintaining consistent inverse agonist activity across immune and prostate cancer cellular contexts [8].

Table 3: Nuclear Receptor Selectivity Profile of XY101

Nuclear ReceptorActivity at 1 µM XY101Fold-Selectivity vs. Retinoic Acid Receptor-Related Orphan Receptor Gamma
Retinoic Acid Receptor-Related Orphan Receptor Gamma85% inhibition1 (reference)
Retinoic Acid Receptor-Related Orphan Receptor Alpha12% inhibition7.1
Retinoic Acid Receptor-Related Orphan Receptor Beta8% inhibition10.6
Liver X Receptor Alpha6% activation>14
Liver X Receptor Beta3% activation>28
Farnesoid X Receptor4% inhibition>21
Pregnane X Receptor7% inhibition>12
Constitutive Androstane Receptor3% inhibition>28
Peroxisome Proliferator-Activated Receptor Gamma2% inhibition>42 [3]

Properties

Product Name

XY101

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide

Molecular Formula

C25H20F7NO4S

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C25H20F7NO4S/c1-2-38(36,37)19-10-3-15(4-11-19)13-22(34)33-18-8-5-16(6-9-18)20-12-7-17(14-21(20)26)23(35,24(27,28)29)25(30,31)32/h3-12,14,35H,2,13H2,1H3,(H,33,34)

InChI Key

AUIAOCHKUNGZHV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F

Solubility

not available

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.